molecular formula C20H16ClFN2OS B2530923 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223806-90-3

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2530923
CAS No.: 1223806-90-3
M. Wt: 386.87
InChI Key: HOFKQCHSLFAQRY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 1223806-90-3) is a synthetic organic compound with a molecular formula of C20H16ClFN2OS and a molecular weight of 386.87 g/mol . This spirocyclic diazaspiro compound features a thione group and aromatic chlorophenyl and fluorobenzoyl substituents, a structural motif found in compounds with significant research interest . Structurally related spirocyclic derivatives have been investigated as potent small-molecule antagonists for targets such as leukocyte function-associated antigen-1 (LFA-1), which plays a critical role in immunological and inflammatory pathways . This suggests its potential application in medicinal chemistry and immunology research. The compound is offered with high purity to ensure reliability in experimental settings. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2OS/c21-15-5-3-4-14(12-15)17-19(26)24(20(23-17)10-1-2-11-20)18(25)13-6-8-16(22)9-7-13/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFKQCHSLFAQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characterization and Structural Features

Core Structural Components

The target compound features a 1,4-diazaspiro[4.4]non-3-ene-2-thione core, which combines:

  • A spirocyclic system linking two rings via a shared nitrogen atom.
  • A thione group (C=S) at position 2, enhancing electrophilic reactivity.
  • Substituents:
    • 4-Fluorobenzoyl group at position 1, introducing electron-withdrawing characteristics.
    • 3-Chlorophenyl group at position 3, contributing steric bulk and halogenated aromatic interactions.

Physicochemical Properties

Property Value
Molecular Formula C₂₀H₁₆ClFN₂OS
Molecular Weight 386.9 g/mol
CAS Number 1223806-90-3
Key Functional Groups Thione, Fluorobenzoyl, Chlorophenyl

Synthetic Strategies for Spirocyclic Diazaspiro Systems

Cycloaddition Approaches

Spirocyclic frameworks are often constructed via cycloaddition reactions . A [3+2] cycloaddition between a diaza-containing precursor and a suitably functionalized dipolarophile could yield the diazaspiro core. For example:

  • Precursor Synthesis :
    • A diazabicyclic amine intermediate reacts with a thionating agent (e.g., Lawesson’s reagent) to install the thione group.
  • Dipole Formation :
    • Generation of a nitrile oxide or azomethine ylide from the 3-chlorophenyl-substituted precursor.
  • Cycloaddition :
    • Reaction with a fluorobenzoyl-activated alkene or alkyne to form the spiro junction.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a modular route to spirocycles:

  • Diene Synthesis :
    • A diene precursor containing both the 3-chlorophenyl and 4-fluorobenzoyl groups is prepared.
  • Metathesis Catalyst :
    • Grubbs’ catalyst (e.g., RuCl₂(PCy₃)₂(CHPh)) induces cyclization to form the spirocyclic skeleton.
  • Post-Functionalization :
    • Oxidation or thionation steps introduce the thione moiety.

Stepwise Synthesis of Target Compound

Intermediate Preparation

Synthesis of 1-(4-Fluorobenzoyl)-1,4-Diazaspiro[4.4]Non-3-Ene-2-Thione
  • Thione Formation :
    • Treat 1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene with phosphorus pentasulfide (P₂S₅) in toluene under reflux.
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the thione intermediate.
Introduction of 3-Chlorophenyl Group
  • Nucleophilic Aromatic Substitution :
    • React the thione intermediate with 3-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C.
  • Acid Workup :
    • Quench with aqueous HCl to protonate the magnesium adduct and isolate the product.

Critical Reaction Parameters

Parameter Optimal Condition Effect on Yield
Temperature −78°C to 0°C Minimizes side reactions
Solvent Anhydrous THF Enhances Grignard reactivity
Catalyst None (thermal) Avoids metal contamination
Reaction Time 12–24 hours Ensures complete conversion

Comparative Analysis of Analogous Syntheses

Case Study: Sulfonamide Spirocycles (US7199257B1)

The synthesis of N-[4-cyano-3-trifluoromethyl-phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide shares mechanistic parallels:

  • Spirocyclic Intermediate :
    • Use of dioxathiolane derivatives to stabilize reactive intermediates.
  • Sulfonylation :
    • Methanesulfonyl chloride introduces sulfonyl groups under basic conditions.
  • Ring-Opening :
    • Hydrolysis with aqueous NaOH yields hydroxyl groups.

Adaptable Techniques for Target Compound

  • Low-Temperature Coupling : Reactions at −20°C to −10°C improve selectivity for spirocyclic products.
  • Phase-Transfer Catalysis : Tetrabutylammonium hydrogensulfate enhances interfacial reactions in biphasic systems.

Challenges and Optimization Opportunities

Steric Hindrance

The 3-chlorophenyl and 4-fluorobenzoyl groups create steric congestion, necessitating:

  • High-Dilution Conditions : Reduces intermolecular side reactions during cyclization.
  • Bulky Bases : Use of 2,6-lutidine instead of pyridine minimizes undesired nucleophilic attack.

Thione Stability

The thione group is prone to oxidation, requiring:

  • Inert Atmosphere : Nitrogen or argon gas prevents disulfide formation.
  • Antioxidants : Addition of 0.1% (w/w) butylated hydroxytoluene (BHT) during purification.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that create the spirocyclic core followed by the introduction of chlorophenyl and fluorobenzoyl groups. Common synthetic routes include:

  • Preparation of Spirocyclic Core : Utilizing strong bases or acids under controlled conditions.
  • Substitution Reactions : Introducing functional groups through nucleophilic or electrophilic substitutions.

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Its spirocyclic structure can enhance binding affinity, making it a candidate for developing pharmaceuticals targeting specific diseases.

Case Study :
A study demonstrated that derivatives of similar spirocyclic compounds exhibited significant inhibitory effects on cancer cell lines, suggesting potential anticancer properties.

Biological Studies

Research indicates that 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be used to investigate the effects of spirocyclic compounds on various biological systems. It may serve as a tool for understanding cellular mechanisms and pathways.

Example :
In vitro studies have shown that related compounds can modulate biological responses in systems involving oxidative stress, inflammation, and apoptosis .

Material Science

This compound can be utilized in the synthesis of advanced materials due to its unique chemical structure and properties. It may serve as a precursor for creating polymers or other materials with specific functionalities.

Data Table: Potential Applications in Material Science

Application AreaDescriptionExample Uses
Polymer ChemistryUsed as a monomer in polymer synthesisProduction of specialty polymers
CoatingsEnhancing properties of coatingsDurable and weather-resistant coatings
NanotechnologyRole in fabricating nanomaterialsNanocomposites for electronics

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The presence of chlorophenyl and fluorobenzoyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Spiro Ring Systems

The spiro ring size significantly impacts conformational flexibility and biological interactions:

Compound Name Spiro Ring System Molecular Formula Molecular Weight Key Structural Features Reference
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione [4.4] C₂₁H₁₈ClFN₂OS ~397–414 4-Fluorobenzoyl, 3-chlorophenyl Target
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione [4.4] C₁₃H₁₄ClN₂S 265.8 4-Chlorophenyl (no benzoyl substitution)
3-(2,4-Dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione [4.4] C₂₁H₁₈Cl₂N₂O₂S 433.3 2,4-Dichlorophenyl, 4-methoxybenzoyl
3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione [4.6] C₂₂H₂₀ClFN₂OS 414.9 Expanded spiro system (6-membered ring)
3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione [4.5] C₂₂H₂₁ClN₂OS 396.9 4-Methylbenzoyl, 3-chlorophenyl

Key Observations :

  • Puckering Effects : Spiro ring puckering (e.g., in [4.4] vs. [4.5] systems) alters nitrogen atom spatial orientation, influencing hydrogen-bonding capabilities .

Substituent Effects on Pharmacological Properties

Substituents on the benzoyl and aryl groups modulate electronic, hydrophobic, and steric interactions:

A. Benzoyl Group Modifications
Substituent Compound Example Electronic Effects Potential Impact
4-Fluorobenzoyl Target compound Electron-withdrawing (σ = +0.06) Enhanced metabolic stability
3-Methylbenzoyl CAS 1223852-60-5 Electron-donating (σ = -0.07) Increased lipophilicity
4-Methoxybenzoyl CAS 899918-60-6 Strongly electron-donating (σ = -0.27) Improved solubility, reduced potency
3-Fluorobenzoyl CAS 1223774-20-6 Moderate electron-withdrawing Balanced bioavailability
B. Aryl Group Variations
Substituent Compound Example Hydrophobicity (ClogP*) Steric Effects
3-Chlorophenyl Target compound Moderate (ClogP ~3.2) Optimal steric bulk for receptor fit
4-Chlorophenyl CAS 899926-60-4 Similar ClogP Altered binding orientation
2,4-Dichlorophenyl CAS 899918-60-6 High (ClogP ~4.1) Enhanced hydrophobic interactions

ClogP: Calculated octanol-water partition coefficient.

Case Study: Impact of Halogen Substitution

  • Fluorine (4-Fluorobenzoyl) : The target compound’s 4-fluoro group balances electron withdrawal and metabolic resistance, avoiding excessive hydrophobicity seen in dichloro analogs .
  • Chlorine (3-Chlorophenyl vs. 4-Chlorophenyl) : The 3-chloro position may improve π-π stacking with aromatic residues in target proteins compared to 4-chloro derivatives .

Research Findings and Implications

  • Structural Insights : X-ray crystallography using SHELX programs (e.g., SHELXL, SHELXS) confirms spiro ring conformations and substituent orientations .
  • Synthetic Accessibility : Analogs with smaller spiro systems (e.g., [4.4]) are more synthetically tractable than [4.6] systems, which require longer reaction times .
  • Therapeutic Potential: Compounds with 3-chlorophenyl and fluorinated benzoyl groups (e.g., target compound) are promising candidates for CNS disorders, aligning with patents for diazaspiro derivatives as vasopressin antagonists .

Biological Activity

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClFN3SC_{18}H_{16}ClFN_3S. The compound features a spirocyclic structure that contributes to its unique biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives containing chlorophenyl and fluorobenzoyl groups have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. For example, studies on related compounds indicate that they may act as inhibitors of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The interaction with AChE could lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially providing therapeutic effects in neurodegenerative diseases.

Case Studies and Experimental Data

  • In vitro Studies :
    • A study examining the effect of diazaspiro compounds on AChE demonstrated significant inhibition with IC50 values in the micromolar range, suggesting that this compound may similarly inhibit AChE.
  • Cytotoxicity Assays :
    • Cytotoxicity assays performed on cancer cell lines revealed that compounds with similar structures can induce apoptosis through caspase activation pathways. This suggests potential anticancer properties for the compound .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialChlorophenyl derivativesInhibition of bacterial growth
AChE InhibitionPiperazine derivativesIncreased acetylcholine levels
CytotoxicitySpirocyclic compoundsInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves three key steps: (1) formation of the diazaspiro core via cyclocondensation of diamines with ketones under acidic/basic conditions; (2) nucleophilic substitution to introduce the 3-chlorophenyl group; and (3) acylation with 4-fluorobenzoyl chloride. Optimizing purity (>95%) requires precise stoichiometry control, inert atmospheres (e.g., nitrogen), and purification via column chromatography with ethyl acetate/hexane gradients. Recrystallization in ethanol/water mixtures can further enhance purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on complementary analytical techniques:

  • X-ray crystallography resolves the spirocyclic geometry and substituent orientation.
  • NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) identifies proton environments and coupling patterns, particularly for the thione (-C=S) and fluorobenzoyl groups.
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₁H₁₇ClFN₂OS) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., IC₅₀ variability across studies)?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) often stem from:

  • Assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa), incubation times, or serum content. Standardization using ISO-certified protocols is critical.
  • Compound stability : Degradation in DMSO stock solutions can skew results. Stability studies via HPLC at 24/48-hour intervals are recommended.
  • Statistical rigor : Use of ANOVA with post-hoc tests (e.g., Tukey’s HSD) minimizes false positives in dose-response studies .

Q. How does the spirocyclic structure influence target binding and selectivity?

  • Methodological Answer : Computational modeling (e.g., molecular docking with AutoDock Vina) reveals:

  • The spiro core induces conformational rigidity, favoring lock-and-key binding to hydrophobic enzyme pockets (e.g., kinases).
  • The 3-chlorophenyl group enhances π-π stacking with aromatic residues (e.g., Tyr836 in EGFR), while the 4-fluorobenzoyl moiety improves metabolic stability via reduced CYP450 oxidation.
  • Free energy perturbation (FEP) simulations quantify substituent effects on binding affinity .

Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological effects?

  • Methodological Answer :

  • In vitro : Primary neuronal cultures or SH-SY5Y cells treated with glutamate/ROS inducers to assess neuroprotection (measured via MTT assay and caspase-3 activity).
  • In vivo : Rodent models (e.g., Morris water maze for cognitive effects; forced swim test for antidepressant activity). Dose optimization (1–10 mg/kg, i.p.) and pharmacokinetic profiling (plasma t₁/₂, brain permeability via LC-MS/MS) are essential .

Methodological Notes

  • Contradiction Analysis : When reconciling conflicting data (e.g., antimicrobial vs. anticancer potency), prioritize studies with orthogonal validation (e.g., genetic knockout models or crystallographic binding data) .
  • Advanced SAR : Use fragment-based drug design (FBDD) to systematically replace substituents (e.g., replacing Cl with CF₃) and quantify effects on LogP and solubility (shake-flask method) .

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